REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5](N2CCNCC2)=[CH:4][CH:3]=1.N1[NH:15][C:16](CCC(O)=O)=[C:17]2C=1C[CH2:20][CH2:19][CH2:18]2>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:18]2[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]2)=[CH:6][CH:7]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1NC(=C2CCCCC12)CCC(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
ClC1=CC=C(C=C1)C1CCNCC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |